molecular formula C9H8O3 B7894912 2,3'-Difurylmethanol

2,3'-Difurylmethanol

Cat. No.: B7894912
M. Wt: 164.16 g/mol
InChI Key: YRLCKULNSLBCGF-UHFFFAOYSA-N
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Description

2,3’-Difurylmethanol is an organic compound characterized by the presence of two furan rings connected by a methanol group

Chemical Reactions Analysis

Types of Reactions: 2,3’-Difurylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates
2,3'-Difurylmethanol serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Condensation Reactions : It can undergo condensation with other electrophiles to form complex organic molecules.
  • Substitution Reactions : The hydroxyl group can be substituted with various functional groups, enhancing the compound's utility in creating derivatives with specific properties.

2. Polymer Chemistry
The compound has been explored as a building block for polymers due to its ability to form cross-linked structures. Polymers derived from this compound exhibit:

  • Thermal Stability : Suitable for high-temperature applications.
  • Mechanical Strength : Enhanced durability compared to conventional polymers.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • Case Study : A study found that certain difurylmethanol derivatives displayed potent activity against Gram-positive bacteria while being inactive against Gram-negative strains . This selective activity underscores the potential for developing new antimicrobial agents.

2. Drug Development
The structural features of this compound make it a candidate for drug development. Its derivatives have been investigated for:

  • Anti-inflammatory Properties : Some studies suggest that modifications of the difuryl structure can lead to compounds with anti-inflammatory effects.
  • Cytotoxic Activity : Certain analogs have shown promise in inhibiting cancer cell proliferation, indicating potential use in oncology .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity in condensation
Polymer ChemistryBuilding block for high-performance polymersExhibits thermal stability and strength
Medicinal ChemistryAntimicrobial and anti-inflammatory agentsPotent activity against specific pathogens

Mechanism of Action

The mechanism of action of 2,3’-Difurylmethanol involves its interaction with various molecular targets. The furan rings can participate in electron-donating and electron-withdrawing interactions, affecting the compound’s reactivity. The methanol group can undergo oxidation or reduction, leading to different reaction pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

    2-Furylmethanol: Similar in structure but with only one furan ring.

    Difurylmethane: Lacks the methanol group, making it less reactive in certain chemical reactions.

    Furfural: Contains an aldehyde group instead of a methanol group, leading to different reactivity.

Uniqueness: 2,3’-Difurylmethanol’s uniqueness lies in its dual furan rings connected by a methanol group, which provides a combination of reactivity and stability not found in the similar compounds listed above. This makes it a versatile compound for various chemical and biological applications .

Biological Activity

2,3'-Difurylmethanol is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dual furyl groups attached to a methanol moiety. Its chemical structure can be represented as follows:

C11H10O\text{C}_{11}\text{H}_{10}\text{O}

This compound exhibits properties typical of furan derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Antioxidant Activity : Studies have shown that compounds with furan moieties can exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may have antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been associated with modulation of inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals, thereby reducing oxidative damage.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes.
  • Interaction with Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various furan derivatives, this compound was found to significantly reduce lipid peroxidation in vitro. The compound demonstrated an IC50 value comparable to established antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings highlight its potential as a natural antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of NF-κB signaling pathways, suggesting a mechanism through which the compound may exert its anti-inflammatory effects.

Properties

IUPAC Name

furan-2-yl(furan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLCKULNSLBCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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